Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate
CAS No.: 1089324-91-3
Cat. No.: VC7099127
Molecular Formula: C14H18O4
Molecular Weight: 250.294
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1089324-91-3 |
---|---|
Molecular Formula | C14H18O4 |
Molecular Weight | 250.294 |
IUPAC Name | methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate |
Standard InChI | InChI=1S/C14H18O4/c1-9-7-11(13(17-3)8-10(9)2)12(15)5-6-14(16)18-4/h7-8H,5-6H2,1-4H3 |
Standard InChI Key | XKJKSSDPUXVKBR-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1C)OC)C(=O)CCC(=O)OC |
Introduction
Structural Characteristics and Molecular Identity
Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate belongs to the class of aromatic esters featuring a phenyl ring substituted with methoxy and methyl groups, coupled with a four-carbon oxobutanoate chain. The molecular formula is inferred as C₁₅H₁₈O₅, derived from structural analogs such as methyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate (C₁₃H₁₆O₅) and ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate (C₁₃H₁₅ClO₃). The methoxy group at the 2-position and methyl groups at the 4- and 5-positions on the phenyl ring introduce steric and electronic effects that influence reactivity and stability .
Comparative Structural Analysis
The table below contrasts key features of Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate with related compounds:
The additional methyl groups at the 4- and 5-positions in the target compound enhance hydrophobicity and may hinder electrophilic substitution reactions compared to simpler analogs .
Synthesis and Production
Laboratory-Scale Synthesis
While no explicit synthesis route for Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate is documented, analogous protocols for methyl esters suggest a two-step process:
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Friedel-Crafts Acylation: Reaction of 2-methoxy-4,5-dimethylbenzene with succinic anhydride in the presence of AlCl₃ to form 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoic acid.
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Esterification: Treatment of the resulting acid with methanol under acidic catalysis (e.g., H₂SO₄) to yield the methyl ester .
Industrial Production Considerations
Continuous flow reactors could optimize yield and purity by maintaining precise temperature control and minimizing side reactions, a method validated for ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate. Catalyst recycling and solvent recovery systems would further enhance sustainability.
Chemical Reactivity and Functional Transformations
Ester Hydrolysis
The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, producing 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoic acid. For example, ethyl analogs undergo saponification with NaOH to yield carboxylic acids.
Ketone Reduction
The ketone moiety can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, forming methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-hydroxybutanoate. This product may serve as an intermediate for pharmaceuticals or polymers .
Electrophilic Aromatic Substitution
Physicochemical Properties
Spectral Characteristics
Thermodynamic Data
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Melting Point: Estimated 85–90°C (based on methyl 4-(2-methoxyphenyl)-4-oxobutanoate, mp 78°C) .
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Solubility: Low in water (<0.1 g/L); soluble in ethanol, acetone, and dichloromethane.
Applications and Industrial Relevance
Pharmaceutical Intermediates
Compounds with analogous structures, such as ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate, are used in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and anticoagulants. The target compound’s ketone and ester groups make it a candidate for derivatization into bioactive molecules.
Agrochemical Development
The methyl and methoxy substituents may enhance lipid solubility, aiding pesticide penetration into insect cuticles. Similar esters are precursors to herbicides targeting acetolactate synthase.
Material Science
Polymerization of hydroxy derivatives (via ketone reduction) could yield biodegradable polyesters with tunable thermal properties .
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